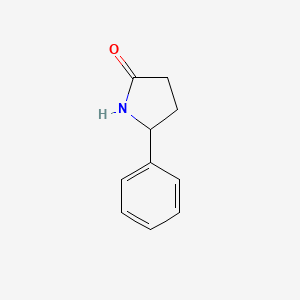

5-Phenylpyrrolidin-2-one

Vue d'ensemble

Description

5-Phenylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C10H11NO. It is a five-membered lactam, which means it contains a nitrogen atom in a ring structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Phenylpyrrolidin-2-one involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the aza-Baeyer-Villiger rearrangement, where 3-phenylcyclobutanone is reacted with O-(diphenylphosphinyl)hydroxylamine in N,N-dimethylformamide at 25°C .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the solvent-free one-pot reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with isopropylamine .

Analyse Des Réactions Chimiques

Types of Reactions

5-Phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidinones.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Phenylpyrrolidin-2-one has shown promise in medicinal chemistry, particularly as a scaffold for developing pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, including:

- Enzyme Inhibition : Research indicates that this compound derivatives can act as selective inhibitors for various enzymes. For instance, certain derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and neurodegenerative diseases .

- Receptor Modulation : The compound has been studied for its interactions with several receptors, including cannabinoid receptors and opioid receptors. These interactions suggest potential applications in pain management and neurological disorders .

- Anticancer Activity : The ability of this compound to inhibit specific cancer cell lines has been documented. For example, studies have demonstrated that certain analogs exhibit cytotoxic effects against breast cancer and leukemia cells .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of complex molecules. Key applications include:

- Synthesis of Bioactive Compounds : The compound is utilized as a building block for synthesizing various bioactive molecules. Its versatile reactivity allows chemists to modify its structure to produce new compounds with desired biological activities .

- Catalytic Applications : Recent studies have explored the use of this compound in asymmetric synthesis processes. It has been employed as a chiral auxiliary in reactions aimed at producing enantiomerically enriched products .

Material Science

The applications of this compound extend into material science, where it is used in the development of novel materials with enhanced properties:

- Nanoparticle Formation : Research has indicated that this compound can be incorporated into nanoparticle formulations for drug delivery systems. Its compatibility with various materials allows for the stabilization and modification of nanoparticles used in biomedical applications .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry reported the synthesis of a series of this compound derivatives that exhibited significant cytotoxicity against MCF-7 breast cancer cells. The most potent derivative showed an IC50 value comparable to established chemotherapeutics, highlighting the compound's potential as a lead structure for further development .

Case Study 2: Enzyme Inhibition

In another investigation, researchers synthesized a library of this compound analogs to evaluate their inhibitory effects on HDAC enzymes. Several compounds demonstrated selective inhibition with IC50 values in the low micromolar range, suggesting their utility in treating cancers associated with aberrant HDAC activity .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors (e.g., HDACs), receptor modulators | Potent activity against cancer cell lines |

| Synthetic Organic Chemistry | Building block for bioactive compounds | Versatile reactivity allows for diverse modifications |

| Material Science | Drug delivery systems using nanoparticles | Enhanced stability and bioavailability |

Mécanisme D'action

The mechanism of action of 5-Phenylpyrrolidin-2-one involves its interaction with various molecular targets. For instance, it has been shown to bind to the podophyllotoxin pocket of the protein gamma tubulin, which is associated with its anticancer activity . The compound’s bioactivity can be attributed to the presence of the hydroxyl group, heterocyclic motifs, and sulfur .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Phenyl-2-pyrrolidinone: A similar compound with a phenyl group attached to the nitrogen atom.

Pyrrolidin-2-one: The parent compound without the phenyl group.

3-Hydroxy-1,5-dihydro-pyrrol-2-one: A derivative with a hydroxyl group at the third position

Uniqueness

5-Phenylpyrrolidin-2-one is unique due to its specific structural features, such as the phenyl group attached to the pyrrolidinone ring, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .

Activité Biologique

5-Phenylpyrrolidin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered pyrrolidine ring with a phenyl group at the fifth position and a carbonyl group at the second position. Its molecular formula is with a molecular weight of approximately 175.23 g/mol. The structural characteristics of this compound contribute significantly to its biological activity, particularly its interaction with various molecular targets in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Cytochrome P450 Enzymes : Research indicates that this compound interacts with cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism. This interaction suggests implications for pharmacokinetics and potential drug-drug interactions.

- Anticancer Activity : Docking studies have shown that the compound may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer properties. This binding could inhibit cell proliferation in cancer cell lines .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Case Study : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicate effective inhibition of cell growth .

Neuroprotective Effects

Recent research has explored the neuroprotective properties of this compound:

- In Vivo Studies : Animal models have shown that this compound can improve cognitive function following ischemic brain injury. It appears to cross the blood-brain barrier effectively, enhancing behavioral outcomes in treated rats .

Summary of Research Findings

Propriétés

IUPAC Name |

5-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVESJBDGOZUZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312863 | |

| Record name | 5-Phenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22050-10-8 | |

| Record name | 5-Phenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22050-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022050108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22050-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key synthetic routes to accessing 5-Phenylpyrrolidin-2-one highlighted in the research?

A1: Two main synthetic approaches for this compound are described in the provided research:

Q2: Has the crystal structure of any this compound derivative been reported?

A2: Yes, the research highlights the successful synthesis and characterization of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one. This derivative was synthesized via a microwave-assisted, one-pot reaction, and its structure was confirmed using spectroscopic methods, including single-crystal X-ray diffraction, providing detailed insights into its three-dimensional structure. []

Q3: What biological activities have been associated with this compound derivatives?

A3: Derivatives of this compound, particularly (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, have displayed promising antitumor and antimicrobial activities. [] Further investigations are needed to elucidate the underlying mechanisms of action and explore their therapeutic potential.

Q4: Are there any chiral aspects associated with this compound?

A4: The structure of this compound possesses a chiral center at the 5-position. Research demonstrates the use of (R)-N-phenylpantolactam as a chiral resolving agent to separate enantiomers of novel N,O-psiconucleosides derived from this compound. This separation allowed for the determination of the absolute configuration of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.